ME2DWC8BTZ
描述
Bendamustine Chloro Dimer Impurity is a degradation product of Bendamustine Hydrochloride, an alkylating antitumor agent. Bendamustine Hydrochloride is used in the treatment of chronic lymphocytic leukemia and B-cell non-Hodgkin’s lymphoma. The impurity is formed under stressed conditions such as temperature, humidity, and photolysis .
科学研究应用
Bendamustine Chloro Dimer Impurity is primarily used in scientific research to study the stability and degradation of Bendamustine Hydrochloride . It is also used as a reference standard in high-performance liquid chromatography to ensure the quality and safety of pharmaceutical products . Additionally, it helps in understanding the pharmacokinetics and pharmacodynamics of Bendamustine Hydrochloride .
作用机制
- The primary target of ME2DWC8BTZ is not well-documented in the available literature. However, it is essential to note that this compound is structurally related to mebendazole , a benzimidazole anthelmintic used to treat helminth infections .
- Mebendazole’s primary mode of action involves interfering with carbohydrate metabolism and inhibiting polymerization of microtubules. It binds to the colchicine-sensitive site of tubulin, leading to the loss of cytoplasmic microtubules in the worm .
Target of Action
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bendamustine Chloro Dimer Impurity involves multiple steps. One method starts with 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate, which undergoes nine sequential steps including benzyl-protection/deprotection of the amine and carboxylic acid groups, saponification, ring-opening reaction of oxirane, and Fischer/Steglish esterification . The target compound is obtained using high-performance liquid chromatography in a purity of 95.63% .
Industrial Production Methods: Industrial production methods for Bendamustine Chloro Dimer Impurity involve the reaction of Bendamustine Hydrochloride with monohydroxyphenyl Bendamustine Hydrochloride under the conditions of a catalyst and a condensation agent . This method ensures the impurity can be used as a control substance for related substance detection and purity control of Bendamustine Hydrochloride raw material or preparation .
化学反应分析
Types of Reactions: Bendamustine Chloro Dimer Impurity undergoes various chemical reactions including hydrolysis, esterification, and oxidation .
Common Reagents and Conditions: Common reagents used in these reactions include benzyl-protection agents, saponification agents, and oxirane for ring-opening reactions . Conditions often involve high temperatures and specific catalysts to facilitate the reactions .
Major Products Formed: The major products formed from these reactions include monohydroxy and dihydroxy derivatives, which can further couple to form dimer impurities such as Bendamustine Chloro Dimer Impurity .
相似化合物的比较
Similar Compounds: Similar compounds include Bendamustine Deschloro Dimer and other dimer impurities formed during the degradation of Bendamustine Hydrochloride .
Uniqueness: Bendamustine Chloro Dimer Impurity is unique due to its specific formation under stressed conditions and its role in the stability and degradation studies of Bendamustine Hydrochloride . Unlike other impurities, it provides critical insights into the stability and safety of the pharmaceutical product .
生物活性
Bendamustine, a bifunctional alkylating agent, has been widely studied for its efficacy in treating various hematologic malignancies. The focus of this article is on the biological activity of the compound known as "Bendamustine Chloro Dimer Impurity," which is a degradation product of bendamustine. Understanding its biological activity is crucial for assessing the safety and efficacy of bendamustine formulations.
Overview of Bendamustine
Bendamustine is chemically characterized as 4-[5-[bis(2-chloroethyl)amino]-1-methyl-benzoimidazol-2-yl]butyric acid hydrochloride. It combines the properties of alkylating agents and antimetabolites, primarily targeting DNA to induce cytotoxic effects in cancer cells. The drug is metabolized into several active and inactive metabolites, including monohydroxy-bendamustine (HP1) and dihydroxy-bendamustine (HP2), with the chloro dimer impurity being a notable degradation product formed during storage or processing .
The bendamustine chloro dimer impurity exhibits biological activity through mechanisms similar to those of its parent compound. As an alkylating agent, it is believed to form cross-links in DNA, leading to strand breaks that can trigger apoptosis or mitotic catastrophe in cancer cells. In vitro studies suggest that it may induce more extensive and durable DNA damage compared to other alkylating agents like cyclophosphamide .
Cytotoxicity Studies
Research has shown that the chloro dimer impurity retains some degree of cytotoxic activity. For instance, studies involving various cancer cell lines demonstrated that the impurity could inhibit cell proliferation at certain concentrations. The 50% inhibitory concentration (IC50) values for the chloro dimer impurity varied across different cell lines, indicating its potential effectiveness against specific malignancies .
Cell Line | IC50 (µM) |
---|---|
Acute Lymphoblastic Leukemia | 50 |
Chronic Lymphocytic Leukemia | 75 |
Non-Hodgkin’s Lymphoma | 100 |
Case Studies
A notable case study involved patients with relapsed or refractory chronic lymphocytic leukemia (CLL) treated with bendamustine. The presence of impurities, including the chloro dimer, was monitored throughout treatment. Results indicated that while bendamustine was effective, the accumulation of impurities could correlate with increased toxicity and adverse effects, such as higher rates of nausea and infections .
Pharmacokinetics and Stability
The pharmacokinetic profile of bendamustine suggests rapid metabolism and clearance from the body, with a half-life of approximately 40 minutes. However, the stability of bendamustine formulations can lead to variations in impurity levels over time. The chloro dimer impurity tends to increase during storage, raising concerns about its impact on patient safety and drug efficacy .
属性
IUPAC Name |
4-[5-[2-[4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoyloxy]ethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41Cl3N6O4/c1-38-28-12-10-24(22-26(28)36-29(38)5-3-7-31(42)43)41(18-15-35)19-20-45-32(44)8-4-6-30-37-25-21-23(9-11-27(25)39(30)2)40(16-13-33)17-14-34/h9-12,21-22H,3-8,13-20H2,1-2H3,(H,42,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSXIQCZWSXHBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCOC(=O)CCCC3=NC4=C(N3C)C=CC(=C4)N(CCCl)CCCl)CCCl)N=C1CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41Cl3N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228551-91-4 | |
Record name | 1H-Benzimidazole-2-butanoic acid, 5-(bis(2-chloroethyl)amino)-1-methyl-, 2-((2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl)(2-chloroethyl)amino)ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228551914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[5-[2-[4-[5-[bis(2-chloroethyl)amino]-1-methyl-benzimidazol-2-yl]butanoyloxy]ethyl-(2-chloroethyl)amino]-1-methyl-benzimidazol-2-yl]butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-BENZIMIDAZOLE-2-BUTANOIC ACID, 5-(BIS(2-CHLOROETHYL)AMINO)-1-METHYL-, 2-((2-(3-CARBOXYPROPYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL)(2-CHLOROETHYL)AMINO)ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ME2DWC8BTZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。